![molecular formula C14H23N5 B15047562 N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B15047562.png)
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by its unique structure, which includes an ethyl group, a methyl group, and a 2-methylpropyl group attached to the pyrazole rings. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their diverse biological activities and structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. One common method is the reaction of 3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine with 1-ethyl-1H-pyrazole-3-carbaldehyde in the presence of a suitable catalyst under reflux conditions . The reaction is usually carried out in an ethanol solvent, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their condensation. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring’s hydrogen atoms are replaced by other substituents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate in dimethylformamide.
Major Products Formed
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific enzymes and receptors.
Industry: Utilized in the development of agrochemicals and functional materials
Mechanism of Action
The mechanism of action of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine: Lacks the ethyl group attached to the pyrazole ring.
1-ethyl-1H-pyrazole-3-carbaldehyde: Contains an aldehyde group instead of the amine group.
Uniqueness
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and 2-methylpropyl groups enhances its reactivity and potential as a versatile synthetic intermediate .
Properties
Molecular Formula |
C14H23N5 |
|---|---|
Molecular Weight |
261.37 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-3-yl)methyl]-3-methyl-1-(2-methylpropyl)pyrazol-4-amine |
InChI |
InChI=1S/C14H23N5/c1-5-18-7-6-13(17-18)8-15-14-10-19(9-11(2)3)16-12(14)4/h6-7,10-11,15H,5,8-9H2,1-4H3 |
InChI Key |
VOGVIAYKZCQVMF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNC2=CN(N=C2C)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


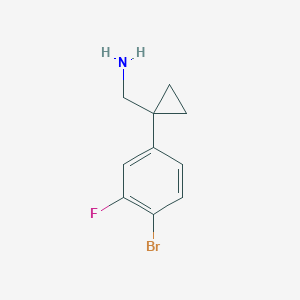
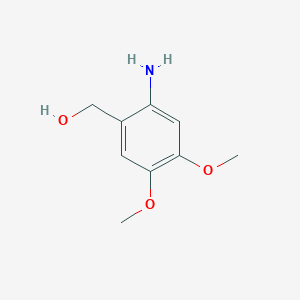
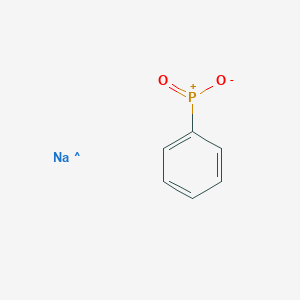
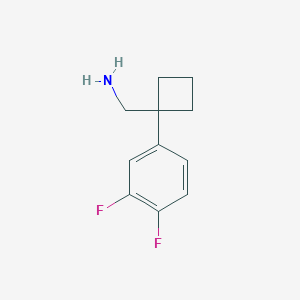
![(3Z)-3-[(4-methyl-2-nitrophenyl)hydrazinylidene]piperidin-2-one](/img/structure/B15047506.png)
![4-hydroxy-6-methyl-3-{[2-(3-nitrophenyl)hydrazin-1-ylidene]methyl}-2H-pyran-2-one](/img/structure/B15047517.png)
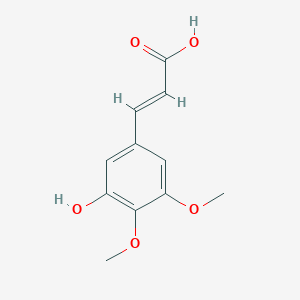
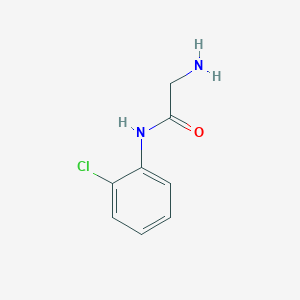
![4-[(methoxyimino)methyl]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B15047546.png)
![2-Amino-6,8-dichloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15047553.png)
![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B15047560.png)
![N'-[1-(3-methoxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B15047569.png)
![1-[1-(2,4-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B15047576.png)
![(1S,4S)-2-(4-nitrophenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B15047582.png)
